2,2-Dichloro-1,1,1-trifluoroethane

Description

Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless.

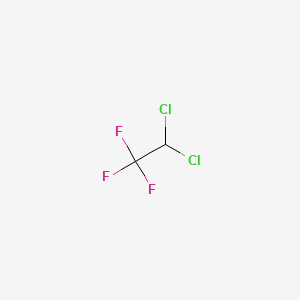

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMHBGPWCHTMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F3, Array | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020712 | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless., Gas or Vapor; Liquid, Colorless gas; [CAMEO], Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorotrifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4791 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

27.82 °C, 28 °C | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 2100 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.21 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4638 g/cu cm at 25 °C, Relative density (water = 1): 1.5 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.4 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

718.0 [mmHg], 718 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 14 | |

| Record name | 1,1,1-Trifluoro-2,2-dichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/, Common impurities reported in several samples of HCFC-123:[Table#6242] | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

306-83-2, 34077-87-7 | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18036 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROTRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIFLUORO-2,2-DICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7C791U3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-107 °C | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1343 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the physical and chemical properties of 2,2-Dichloro-1,1,1-trifluoroethane

An In-depth Technical Guide to 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as HCFC-123, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃ (specifically CHCl₂CF₃).[1][2] Identified by the CAS Registry Number 306-83-2, it is a synthetic, volatile, colorless liquid with a slight ethereal odor.[1][3] HCFC-123 was developed as a transitional replacement for chlorofluorocarbons (CFCs), particularly CFC-11, due to its significantly lower Ozone Depletion Potential (ODP).[3][4] Its primary applications include use as a refrigerant in low-pressure commercial and industrial air-conditioning systems, a heat-transfer fluid, a gaseous fire extinguishing agent, and in metal and electronics cleaning.[3][5]

Under the Montreal Protocol, HCFC-123 is a controlled substance scheduled for phase-out due to its contribution to ozone depletion, albeit at a much lower rate than CFCs.[5][6] Its production for new equipment was discontinued (B1498344) in developed countries in 2020, with production for servicing existing equipment allowed until 2030.[5] This guide provides a detailed overview of its core physical and chemical properties, experimental methodologies for their determination, and key chemical pathways.

Physical and Chemical Properties

The physical and chemical characteristics of HCFC-123 are summarized below. These properties are crucial for understanding its behavior in various applications, from refrigeration cycles to environmental fate.

Physical Properties

A comprehensive summary of the key physical properties of HCFC-123 is presented in Table 1.

| Property | Value | Units | Conditions |

| IUPAC Name | This compound | - | - |

| Synonyms | HCFC-123, R-123, Freon 123 | - | - |

| CAS Number | 306-83-2 | - | - |

| Molecular Formula | C₂HCl₂F₃ | - | - |

| Molecular Weight | 152.93 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Room Temperature |

| Odor | Slight, ethereal | - | - |

| Boiling Point | 27.6 to 27.85 | °C | at 1 atm |

| Melting Point | -107 | °C | - |

| Liquid Density | 1.4638 | g/cm³ | at 25 °C |

| Vapor Pressure | 89.3 - 89.6 | kPa | at 25 °C |

| Solubility in Water | 2.1 (2100) | g/L (mg/L) | at 25 °C |

| Log Octanol/Water Partition Coeff. (log Kow) | 2.3 - 2.9 | - | Estimated |

| Henry's Law Constant | 2.6 | m³·kPa/mol | at 22 °C |

| Critical Temperature | 183.68 | °C | - |

| Critical Pressure | 3668 | kPa (abs) | - |

| Critical Density | 550.0 | kg/m ³ | - |

Data sourced from references:[1][2][3][7][8][9][10].

Chemical and Environmental Properties

The chemical stability and environmental impact of HCFC-123 are detailed in Table 2.

| Property | Value / Description |

| Chemical Stability | Chemically inert in many situations but can decompose at high temperatures.[11] |

| Reactivity | Can react violently with strong reducing agents like active metals.[12] |

| Decomposition | When heated to decomposition, it can produce toxic and irritating compounds such as hydrogen fluoride, hydrogen chloride, and phosgene.[2][11] |

| Flammability | Non-combustible and non-flammable in air at standard temperature and pressure.[3] |

| Ozone Depletion Potential (ODP) | 0.012 - 0.02 (relative to CFC-11 at 1.0) |

| Global Warming Potential (GWP) | 76 - 93 (100-year time horizon, relative to CO₂ at 1.0) |

| Atmospheric Lifetime | 1.4 years (estimated) |

Data sourced from references:[2][3][5][7][11][13].

Experimental Protocols and Methodologies

The determination of the physicochemical and thermodynamic properties of refrigerants like HCFC-123 involves standardized analytical methods and experimental setups.

Analytical Methods

-

Purity and Concentration Analysis : The analysis of HCFC-123 in environmental media or for purity assessment is typically performed using gas chromatography with flame ionization detection (GC-FID).[1][7] This method has a reported detection limit of less than 0.94 ppm.[1][7]

-

Automated Vapor Detection : For monitoring occupational exposure or leaks, automated systems employing infrared absorption, photo-acoustic sensors, or metallic oxide resistance sensors are used, with typical detection limits of 1-2 ppm.[1][7]

Determination of Thermodynamic Properties

The thermodynamic properties presented in technical tables are often derived from experimental data fitted to an equation of state. For HCFC-123, new tables of its properties were developed based on experimental data from the National Institute of Standards and Technology (NIST).[8] These data were fitted with high accuracy using the Modified Benedict-Webb-Rubin (MBWR) equation of state.[8]

A generalized experimental setup for evaluating the performance and properties of a refrigerant in a vapor-compression refrigeration system involves a circuit with a compressor, condenser, expansion valve, and evaporator.[14] Key parameters are measured using calibrated instruments:

-

Temperatures : Thermocouples are placed at the inlet and outlet of each major component (compressor, condenser, evaporator) to measure refrigerant and fluid temperatures.[15][16]

-

Pressures : Pressure transducers are installed in the high-pressure and low-pressure zones of the system to monitor evaporator and condenser pressures.[14][15]

-

Mass Flow Rate : A turbine mass flow meter can be used to measure the circulation rate of the refrigerant.[15]

-

Power Consumption : An energy meter is used to measure the power consumed by the compressor.[14]

Data from these sensors are collected once the system reaches a steady state, allowing for the calculation of properties like the refrigeration effect, coefficient of performance (COP), and compressor work.[14]

Chemical Pathways

Atmospheric Decomposition

The environmental fate of HCFC-123 is primarily dictated by its decomposition in the troposphere. With an estimated atmospheric lifetime of 1.4 years, the molecule is susceptible to attack by hydroxyl radicals (•OH), which are naturally present in the atmosphere.[7] This reaction initiates a degradation cascade. The main atmospheric breakdown product is trifluoroacetic acid (TFA), which partitions into aqueous phases like rain and surface water.[3][7] While TFA is resistant to further degradation, its predicted concentrations resulting from HCFC-123 emissions are below known toxic thresholds.[3][7]

The primary decomposition pathway is as follows:

-

HCFC-123 (CHCl₂CF₃) reacts with a hydroxyl radical (•OH).

-

This reaction leads to the formation of hydrogen chloride (HCl) and trifluoroacetyl chloride (CF₃COCl).[7]

-

Trifluoroacetyl chloride subsequently hydrolyzes to form trifluoroacetic acid (CF₃COOH).

Biodegradation

While atmospheric degradation is the primary removal mechanism, some microbial transformation has been observed in specific conditions. Reductive dechlorination to 2-chloro-1,1,1-trifluoroethane (B1216089) can occur in anoxic sediments.[1] However, due to the high volatility and limited solubility of HCFC-123, both methanotrophic and anaerobic biodegradation are considered unlikely to be effective environmental removal pathways.[1][7]

References

- 1. DSpace [iris.who.int]

- 2. This compound | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. meiersupply.com [meiersupply.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. This compound (HCFC-123) [inchem.org]

- 8. meiersupply.com [meiersupply.com]

- 9. climalife.com [climalife.com]

- 10. Refrigerant HCFC-123 [chembk.com]

- 11. freon.cn [freon.cn]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. agas.com [agas.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating Refrigerant Purity Characteristics: An Experimental Approach to Assess Impact on Vapor-Compression Refrigeration System Performance | IIETA [iieta.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal laboratory-scale synthesis and purification methods for 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123). HCFC-123, a hydrochlorofluorocarbon, has been utilized as a refrigerant, cleaning agent, and in fire extinguishing systems.[1][2] While its production is being phased out due to its ozone-depleting potential, laboratory-scale synthesis remains crucial for research, analytical standard preparation, and specialized applications. This document outlines detailed experimental protocols for several synthetic routes, including the gas-phase chlorination of 1,1,1-trifluoro-2-chloroethane and the dismutation of 1-chloro-1,2,2-tetrafluoroethane. Furthermore, it details purification techniques such as alkaline washing, fractional distillation, and methods for the removal of hydrofluoric acid. Quantitative data is summarized in tables for easy comparison, and key experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

This compound, commercially known as HCFC-123, is a halogenated hydrocarbon with the chemical formula C₂HCl₂F₃.[3] It has served as a transitional replacement for more potent ozone-depleting substances like CFC-11.[4] Understanding its synthesis and purification is essential for researchers requiring high-purity samples for physical, chemical, or toxicological studies. This guide focuses on laboratory-scale methodologies, emphasizing safety and procedural detail.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂HCl₂F₃ |

| Molecular Weight | 152.93 g/mol |

| Boiling Point | 27.6 °C |

| Melting Point | -107 °C |

| Density | 1.46 g/cm³ at 25 °C |

| Appearance | Colorless, volatile liquid |

| Odor | Slight ethereal odor |

Data sourced from various chemical databases.

Synthesis Methodologies

Several synthetic routes for the laboratory preparation of HCFC-123 have been reported. The selection of a particular method may depend on the availability of starting materials, required purity, and scale of the synthesis.

Gas-Phase Chlorination of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

This method involves the direct chlorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) at elevated temperatures.[5] The reaction is typically carried out in a tubular reactor.

CF₃CH₂Cl + Cl₂ → CF₃CHCl₂ + HCl

-

Apparatus Setup: A gas-phase reaction system is assembled using a tubular reactor (e.g., a quartz or nickel tube) housed in a tube furnace. Gas flow rates are controlled using mass flow controllers for both HCFC-133a and chlorine gas. The reactor outlet is connected to a series of traps: first, a condenser to collect the crude product, followed by a scrubber containing an aqueous sodium hydroxide (B78521) solution to neutralize unreacted chlorine and the hydrogen chloride byproduct.

-

Reaction Conditions: The reactor is heated to a temperature between 350°C and 450°C.[5] A molar ratio of chlorine to HCFC-133a of not higher than 1 is recommended to minimize the formation of the over-chlorinated byproduct, 1,1,1-trifluorotrichloroethane.[5] The contact time of the reagents in the reactor should be maintained between 5 and 25 seconds.[5]

-

Product Collection: The crude product, consisting of HCFC-123, unreacted HCFC-133a, and byproducts, is condensed and collected in a cold trap (e.g., a dry ice/acetone bath).

-

Work-up: The collected condensate is carefully transferred to a separatory funnel and washed with a dilute aqueous solution of sodium hydroxide to remove any remaining acidic impurities. The organic layer is then washed with water and dried over a suitable drying agent, such as anhydrous calcium chloride.

| Parameter | Value | Reference |

| Reaction Temperature | 350 - 450 °C | [5] |

| Molar Ratio (Cl₂/HCFC-133a) | ≤ 1 | [5] |

| Contact Time | 5 - 25 seconds | [5] |

Dismutation of 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC-124)

This process involves the disproportionation of HCFC-124 into HCFC-123 and HFC-125 (pentafluoroethane) over a chromium-based catalyst.[6]

2 CHClF-CF₃ ⇌ CF₃CHCl₂ + CF₃CHF₂

-

Catalyst Preparation: A trivalent chromium oxide catalyst supported on aluminum fluoride (B91410) is typically used.[6][7] The catalyst can be prepared by impregnating aluminum fluoride with a solution of a soluble Cr(III) salt, such as chromium(III) chloride, followed by calcination and fluorination.[6]

-

Apparatus Setup: A packed-bed reactor containing the catalyst is placed inside a tube furnace. The HCFC-124 is vaporized and passed through the heated catalyst bed. The product stream is then condensed.

-

Reaction Conditions: The reaction is carried out at temperatures between 150°C and 260°C with contact times of 5 to 25 seconds for optimal selectivity and to minimize olefin byproduct formation.[7]

-

Product Separation: The resulting mixture of HCFC-123, HFC-125, and unreacted HCFC-124 is separated by fractional distillation.

| Parameter | Value | Reference |

| Reaction Temperature | 150 - 260 °C | [7] |

| Catalyst | Cr₂O₃ on AlF₃ | [6][7] |

| Contact Time | 5 - 25 seconds | [7] |

| HCFC-124 Conversion | Up to 74.5% | [6] |

| Selectivity (HCFC-123 + HFC-125) | ≥ 98% | [6] |

Purification Methodologies

The crude HCFC-123 obtained from synthesis typically contains unreacted starting materials, byproducts, and residual reagents. A multi-step purification process is necessary to achieve high purity.

General Purification Workflow

Caption: General workflow for the purification of HCFC-123.

Detailed Purification Protocols

The crude product is first washed with a dilute aqueous solution of sodium hydroxide (5-10%) to neutralize and remove acidic byproducts such as HCl and unreacted chlorine.[5] This is followed by a wash with water to remove any residual base. The organic layer is then separated and dried over a suitable desiccant like anhydrous calcium chloride.[5]

Fractional distillation is the primary method for separating HCFC-123 from components with different boiling points, such as unreacted starting materials and other halogenated byproducts.

-

Apparatus: A standard fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and a receiving flask.[8]

-

Procedure: The dried crude product is placed in the distillation flask with boiling chips. The apparatus is heated gently. The fractionating column should be insulated to maintain a proper temperature gradient.[9] The fraction that distills at or near the boiling point of HCFC-123 (27.6 °C) is collected. Careful monitoring of the distillation temperature is crucial for effective separation.

In syntheses involving hydrofluorination, residual hydrogen fluoride (HF) must be removed. This can be achieved by passing the product gas through a scrubber containing a suitable fluoride-scavenging material or by phase separation if a liquid mixture is obtained.[10]

Analytical Characterization

The purity of the synthesized and purified HCFC-123 should be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for assessing the purity of HCFC-123 and identifying any impurities. A capillary column suitable for the separation of volatile halogenated hydrocarbons should be used. The mass spectrum of the major peak should be compared with a reference spectrum of HCFC-123.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the overall process from synthesis to purified product.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lablife.co.uk [lablife.co.uk]

- 5. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]

- 6. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]

- 7. EP0881201A1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]

- 8. usalab.com [usalab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dichloro-1,1,1-trifluoroethane for Compound Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), a compound of interest in various chemical and industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This guide is intended to assist in the unequivocal identification and characterization of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for compound identification.

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹H | ~6.5 | Quartet (q) | ~5-7 Hz (³JHF) | CDCl₃ |

| ¹³C | C1 (~124) | Quartet (q) | ~277 Hz (¹JCF) | CDCl₃ |

| C2 (~70) | Doublet (d) | ~40 Hz (²JCH) | ||

| ¹⁹F | ~-82 | Doublet (d) | ~5-7 Hz (³JHF) | CDCl₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3000 | Weak | C-H stretch |

| ~1200-1100 | Strong | C-F stretch |

| ~800-600 | Strong | C-Cl stretch |

Note: The IR data corresponds to the gas-phase spectrum.[1]

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Fragment Ion |

| 152/154/156 | ~1 | [C₂HCl₂F₃]⁺ (Molecular Ion) |

| 117/119 | 100 | [C₂HClF₃]⁺ |

| 82/84 | ~20 | [CHCl₂]⁺ |

| 69 | ~30 | [CF₃]⁺ |

| 67 | ~15 | [C₂HF₂]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-50 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance series spectrometer, operating at a field strength of 300 MHz or higher for ¹H.

-

¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: A standard single-pulse experiment is used for ¹⁹F NMR. The spectral width is set to encompass the expected chemical shift range for fluorinated organic compounds. An external reference standard, such as CFCl₃, is used for chemical shift calibration.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For gas-phase analysis of the volatile this compound, a small amount of the liquid is injected into an evacuated gas cell with KBr or NaCl windows.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty gas cell is first collected and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For this volatile compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 10 to 200 to detect the molecular ion and all significant fragment ions.

Visualization of Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for compound identification using the described spectroscopic techniques and the relationship between the spectral data and the molecular structure.

Caption: Workflow for compound identification using spectroscopic techniques.

Caption: Correlation of spectroscopic data with molecular structure.

References

An In-depth Technical Guide to the Thermodynamic Properties and Applications of HCFC-123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123 or R-123), a hydrochlorofluorocarbon refrigerant. The content covers its physical and thermodynamic characteristics, the methodologies used for their determination, environmental impact, and key toxicological information relevant to its handling and safety.

Introduction to HCFC-123

HCFC-123 is a refrigerant that has been used primarily in low-pressure centrifugal chillers for large-scale air conditioning systems.[1] It emerged as a transitional replacement for chlorofluorocarbons (CFCs), such as CFC-11, which were phased out under the Montreal Protocol due to their high ozone depletion potential (ODP).[2][3] HCFC-123 itself is subject to phase-out regulations due to its ODP, albeit much lower than that of CFCs.[2][4] Its favorable thermodynamic properties, including high efficiency, make it a significant compound of study in the field of refrigerants.[5]

Physical and Thermodynamic Properties

The thermodynamic properties of HCFC-123 have been extensively studied and are well-documented. The data presented here are based on experimental results from the National Institute of Standards and Technology (NIST) and are often calculated using the Modified Benedict-Webb-Rubin (MBWR) equation of state, which provides high accuracy over a wide range of temperatures and pressures.[6][7]

Table 1: General Physical Properties of HCFC-123

| Property | Value |

| Chemical Formula | CHCl₂CF₃ |

| Molecular Weight | 152.93 g/mol |

| Boiling Point (at 1 atm) | 27.6 °C (81.7 °F) |

| Critical Temperature | 183.68 °C (362.63 °F)[7][8] |

| Critical Pressure | 3.66 MPa (531.1 psia) |

| Critical Density | 549.3 kg/m ³ (34.3 lb/ft³) |

| Freezing Point | -107 °C (-160.6 °F) |

Table 2: Environmental Properties of HCFC-123

| Property | Value |

| Ozone Depletion Potential (ODP) | 0.0098 - 0.02[1][4] |

| Global Warming Potential (GWP, 100-year) | 77 - 79[1] |

| Atmospheric Lifetime | 1.3 - 1.4 years |

Table 3: Saturated HCFC-123 Properties (SI Units)

| Temperature (°C) | Pressure (kPa) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |

| -20 | 11.4 | 1610.1 | 0.81 | 180.8 | 387.8 | 0.92 | 1.81 |

| 0 | 26.6 | 1563.4 | 1.79 | 200.0 | 398.9 | 1.00 | 1.78 |

| 20 | 55.3 | 1515.5 | 3.52 | 219.5 | 409.5 | 1.07 | 1.76 |

| 40 | 104.4 | 1466.0 | 6.35 | 239.4 | 419.5 | 1.14 | 1.74 |

| 60 | 182.2 | 1414.4 | 10.6 | 259.7 | 428.6 | 1.21 | 1.73 |

| 80 | 298.6 | 1360.0 | 16.9 | 280.6 | 436.8 | 1.27 | 1.72 |

| 100 | 465.1 | 1302.0 | 26.0 | 302.1 | 443.8 | 1.33 | 1.71 |

Note: Enthalpy and entropy values are based on the reference state where the saturated liquid enthalpy is 200 kJ/kg and entropy is 1.00 kJ/kg·K at 0°C.[9]

Experimental Protocols for Property Determination

The determination of refrigerant thermodynamic properties involves both experimental measurements and the development of accurate equations of state.

Experimental Methodologies:

-

Static-Analytic Method: This is a common experimental technique for measuring vapor-liquid equilibrium (VLE) data. It involves charging a known composition of the refrigerant into a thermostatically controlled cell. Once equilibrium is reached, small samples of the liquid and vapor phases are extracted and their compositions are analyzed, typically using gas chromatography.[10]

-

PVT (Pressure-Volume-Temperature) Measurement: The relationship between pressure, volume, and temperature is fundamental. A two-sinker densimeter can be used to measure the p-ρ-T behavior of refrigerants from the low-density vapor to the compressed-liquid states.[2]

-

Calorimetry: Calorimeters are used to measure heat capacities, enthalpies, and the heating or cooling capacities of refrigeration systems. For refrigerant-side energy balance (the "enthalpy method"), temperature and pressure measurements are used to determine the enthalpy change across components, and a mass flow meter (like a Coriolis flow meter) measures the refrigerant flow rate.[11]

Equation of State (EoS) Modeling: The experimental data are used to develop and fit parameters for highly accurate equations of state.

-

Modified Benedict-Webb-Rubin (MBWR) Equation of State: This multi-parameter equation is widely accepted for representing the thermodynamic properties of fluids, including refrigerants, over extensive ranges of temperature and pressure with high fidelity.[6][12]

-

Helmholtz Equation of State (HEoS): This is another fundamental equation used for calculating thermodynamic properties in subcooled and superheated regions. It forms the basis for international standards for refrigerant properties.[2][9]

The general workflow for determining and utilizing thermodynamic properties is illustrated below.

Caption: Workflow for Thermodynamic Property Determination and Application.

Toxicology and Biological Pathways of HCFC-123

While primarily an industrial chemical, the toxicological profile of HCFC-123 is of interest, particularly for professionals in life sciences and drug development who may work with structurally similar halogenated compounds. Acute inhalation of high concentrations of HCFC-123 can cause central nervous system depression and cardiac sensitization.[4][13] The primary organ of concern for chronic or high-level exposure is the liver.[6][14]

Mechanism of Hepatotoxicity: HCFC-123 is a structural analog of the anesthetic halothane (B1672932) and shares a similar metabolic pathway that can lead to liver injury.[6][8]

-

Metabolism by Cytochrome P450: HCFC-123 is metabolized in the liver primarily by the cytochrome P450 enzyme system, specifically isoforms P450 2E1, 2B, and possibly 3A.[15]

-

Formation of Reactive Intermediates: This oxidative metabolism produces a reactive intermediate, trifluoroacetyl halide (or trifluoroacetyl acid chloride).[1][6]

-

Covalent Binding and Immune Response: This reactive intermediate can covalently bind to hepatic proteins, forming neoantigens. These altered proteins can trigger an immune response, leading to immune-mediated hepatitis, similar to "halothane hepatitis".[6] The presence of P58 and P450 2E1 autoantibodies has been observed in individuals exposed to HCFC-123.[6]

-

Glutathione (B108866) Depletion: The detoxification process can deplete cellular glutathione (GSH). Pre-existing GSH depletion can potentiate the liver injury caused by HCFC-123 exposure.[1]

This toxicological pathway highlights the importance of bioactivation in the toxicity of certain halogenated hydrocarbons.

Caption: Metabolic Pathway and Hepatotoxicity of HCFC-123.

Summary of Properties and Implications

The properties of HCFC-123 dictate its utility and its limitations as a refrigerant. Its thermodynamic characteristics offer high energy efficiency in suitable applications, but its environmental and toxicological profiles have led to its regulation and phase-out.

Caption: Interrelationship of HCFC-123 Properties and Applications.

Conclusion

HCFC-123 represents a significant case study in the evolution of refrigerants, balancing thermodynamic performance with environmental and safety considerations. Its high efficiency made it a valuable transitional substitute for CFCs. However, its ozone-depleting nature and potential for hepatotoxicity underscore the complex challenges in developing safe and sustainable chemical technologies. The detailed characterization of its properties through rigorous experimental and modeling efforts provides the essential data for its responsible management and for the design of next-generation refrigerant technologies.

References

- 1. Biotransformation and hepatotoxicity of HCFC-123 in the guinea pig: potentiation of hepatic injury by prior glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. turhancoban.com [turhancoban.com]

- 3. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Executive Summary - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. (Open Access) Determination of thermodynamic properties of refrigerants by using molecular simulation and experiment: application to development of predictive thermodynamic models (2015) | Christophe Coquelet | 1 Citations [scispace.com]

- 6. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. researchgate.net [researchgate.net]

- 13. Exposure Guidance Levels for Hydrochlorofluorocarbon-123 - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Subchronic inhalation toxicity studies with hydrochlorofluorocarbon 123 (HCFC 123) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactivation and toxicity in vitro of HCFC-123 and HCFC-141b: role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Science of 2,2-Dichloro-1,1,1-trifluoroethane (CAS 306-83-2): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific literature review of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CAS 306-83-2), a compound commonly known as HCFC-123. This document delves into its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile, presenting key data in a structured format to support research and development activities.

Chemical and Physical Properties

This compound is a volatile, colorless liquid at room temperature with a faint ethereal odor.[1][2] It has been utilized as a refrigerant, a foam-blowing agent, a cleaning agent, and a pharmaceutical intermediate.[2][3][4] Its use as a refrigerant is as a transitional replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HCl₂F₃ | [5] |

| Molecular Weight | 152.93 g/mol | [6] |

| Melting Point | -107 °C | [6][7] |

| Boiling Point | 27.6 °C | [7] |

| Density | 1.475 g/cm³ | [7] |

| Water Solubility | 2100 mg/L at 25 °C | [6] |

| Vapor Pressure | 718.0 mmHg at 25 °C | [6] |

| Log P (Octanol/Water Partition Coefficient) | 2.0 - 2.8 | [1] |

| Ozone Depletion Potential (ODP) | 0.012 - 0.021 (relative to CFC-11) | [1] |

| Global Warming Potential (GWP) | 76 - 93 (100-year time horizon) | [2] |

Synthesis and Manufacturing Processes

The industrial production of this compound is primarily achieved through two main routes: the chlorination of 1,1,1-trifluoro-2-chloroethane and the dismutation of 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).

Experimental Protocol: Gas-Phase Chlorination of 1,1,1-trifluoro-2-chloroethane

This process involves the gas-phase reaction of 1,1,1-trifluoro-2-chloroethane with chlorine. To prevent the formation of the by-product 1,1,1-trifluorotrichloroethane, the reaction is conducted with a chlorine to organic compound molar ratio of not higher than 1.[8]

-

Reactants : 1,1,1-trifluoro-2-chloroethane and Chlorine gas.

-

Reaction Conditions :

-

Procedure :

-

Introduce gaseous 1,1,1-trifluoro-2-chloroethane and chlorine into a suitable reactor.

-

Maintain the reaction temperature within the specified range.

-

Control the molar ratio and residence time to optimize the yield of this compound and minimize by-product formation.

-

The product stream is then purified to isolate the desired compound.

-

Experimental Protocol: Gas-Phase Dismutation of HCFC-124

This method produces HCFC-123 with a low olefin content through the dismutation of gaseous 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).[9]

-

Reactant : Gaseous 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124).

-

Catalyst : Trivalent chromium oxide (Cr₂O₃) supported on aluminum fluoride.[9]

-

Reaction Conditions :

-

Procedure :

-

Pass gaseous HCFC-124 over a catalyst bed of chromium oxide on aluminum fluoride.

-

Maintain the reaction temperature and contact time within the specified ranges to facilitate the dismutation reaction.

-

The resulting product mixture, containing HCFC-123, is then subjected to purification steps.

-

Biological Activity and Toxicology

The toxicological profile of this compound has been extensively studied, with a focus on its hepatotoxicity, genotoxicity, and cardiac sensitization potential.

Metabolic Activation and Hepatotoxicity

The primary mechanism of HCFC-123-induced liver toxicity involves its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1 and CYP2B1/2.[1][6][10] This bioactivation leads to the formation of reactive intermediates that can cause cellular damage.

Quantitative Toxicological Data

Table 2: Summary of Toxicological Data for this compound

| Parameter | Species | Value | Reference |

| 4-hour LC₅₀ (Inhalation) | Rat | 32,000 - 35,000 ppm | [3][11] |

| Oral ALD (Approximate Lethal Dose) | Rat | 9,000 mg/kg | [11] |

| Dermal LD₅₀ | Rat, Rabbit | > 2,000 mg/kg | [11] |

| Cardiac Sensitization EC₅₀ (Dog) | Dog | 19,500 ppm | [11] |

| NOAEL (Endocrine Effects) | Rat | 100 ppm | [12] |

| NOAEL (CNS Effects) | Rat | 300 ppm | [12] |

| LOAEL (Liver Effects) | Rat | 30 ppm | [12] |

Genotoxicity Profile

This compound has been evaluated in a battery of genotoxicity tests. While it showed some clastogenic activity in vitro in human lymphocytes at cytotoxic concentrations, it was not genotoxic in a series of in vivo studies.[1][2] These in vivo assays include the mouse micronucleus test, rat chromosome aberration assay, and rat unscheduled DNA synthesis assay.[1][2]

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of a chemical's toxicological properties.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

-

Objective : To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[7][10]

-

Test System : Typically rodents (mice or rats).[3]

-

Procedure Outline :

-

A preliminary toxicity test is often conducted to determine appropriate dose levels.[13]

-

Animals are administered the test substance via a suitable route (e.g., oral gavage, intraperitoneal injection).[3][10]

-

At 24 and 48 hours post-treatment, bone marrow is extracted.[3][13]

-

Bone marrow smears are prepared on slides, stained, and coded for blind analysis.[13]

-

A minimum of 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[13]

-

An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[7]

-

In Vivo Mammalian Alkaline Comet Assay (OECD 489)

This assay detects DNA strand breaks in cells from various tissues.

-

Objective : To identify substances that cause DNA damage.[1][6]

-

Test System : Typically rodents.[1]

-

Procedure Outline :

-

Animals are treated with the test substance, usually for a minimum of two consecutive days.[2][9]

-

Tissues of interest (e.g., liver, kidney) are collected.[2][9]

-

Single-cell/nuclei suspensions are prepared and embedded in agarose (B213101) on slides.[2][9]

-

Cells are lysed to remove cellular and nuclear membranes.[2][9]

-

The DNA is subjected to electrophoresis under alkaline conditions (>pH 13).[1][6]

-

DNA fragments migrate, forming "comets" that are visualized by fluorescence microscopy. The intensity of the comet tail relative to the head indicates the extent of DNA damage.[2][6]

-

Cardiac Sensitization Test

This test evaluates the potential of a substance to induce cardiac arrhythmias in the presence of epinephrine (B1671497).

-

Objective : To determine the concentration of a substance that sensitizes the heart to adrenaline.

-

Test System : Commonly the beagle dog.[14]

-

Procedure Outline :

-

A conscious dog is fitted with a mask for inhalation exposure and its electrocardiogram (ECG) is continuously monitored.[14]

-

A pre-exposure intravenous injection of epinephrine is administered to serve as a control.[14]

-

The dog inhales a specific concentration of the test substance for a set period (e.g., 10 minutes).[14]

-

During the exposure period (e.g., at 5 minutes), a challenge injection of epinephrine is given.[14]

-

The appearance of serious cardiac arrhythmias, such as multifocal ventricular ectopic activity, following the challenge injection indicates a positive response.[15]

-

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound is readily absorbed through inhalation and distributed to all organs, with higher concentrations found in the liver.[1] Approximately 90% of the unchanged compound is eliminated via the lungs. The remainder is metabolized, primarily to trifluoroacetic acid, which is excreted in the urine.[1]

Table 3: In Vivo Metabolic Rate Constants for HCFC-123 in Rats

| Parameter | Male Rats | Female Rats | Reference |

| Kₘ (mg/L) | 1.2 | 1.2 | [16] |

| Vmaxc (mg/kg/hr) | 7.20 ± 0.28 | 7.97 ± 0.30 | [16] |

This guide provides a foundational understanding of the scientific literature surrounding this compound (CAS 306-83-2). The compiled data and experimental outlines are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 4. Rat to human extrapolation of HCFC-123 kinetics deduced from halothane kinetics: a corollary approach to physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the liver toxicity of a blend of HCFC-123 (this compound) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. Frontiers | The JaCVAM / OECD activities on the comet assay [frontiersin.org]

- 10. oecd.org [oecd.org]

- 11. ecetoc.org [ecetoc.org]

- 12. DSpace [iris.who.int]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Evaluation of the Dog Cardiac Sensitization Test - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Gas-uptake pharmacokinetics of this compound (HCFC-123) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Technical Guide to the Safe Handling of HCFC-123 in the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) in a research laboratory setting. Adherence to these guidelines is critical to ensure a safe working environment and to mitigate the potential health risks associated with this compound.

Executive Summary

HCFC-123, a hydrochlorofluorocarbon, is a colorless, volatile liquid with a faint ethereal odor.[1] While it has served as a transitional replacement for more potent ozone-depleting substances, its use in a laboratory setting necessitates stringent safety protocols due to its potential health effects.[2][3] The primary routes of occupational exposure are inhalation and direct contact with the liquid or vapor. The main health concerns associated with HCFC-123 exposure include central nervous system (CNS) depression, cardiac sensitization, and hepatotoxicity.[2][4] This guide outlines the known hazards, summarizes key quantitative data, provides detailed experimental protocols for monitoring and assessment, and delineates procedures for safe handling and emergency response.

Physicochemical and Toxicological Properties

A thorough understanding of the properties of HCFC-123 is fundamental to its safe handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of HCFC-123.

| Property | Value | Reference |

| Chemical Formula | C₂HCl₂F₃ | [4] |

| Molecular Weight | 152.93 g/mol | [4][5] |

| Boiling Point | 27.6 °C (81.7 °F) | [4][5] |

| Vapor Pressure | 89.3 kPa at 25 °C | [4][5] |

| Vapor Density (air=1) | 5.3 | [1] |

| Water Solubility | 2.1 g/L at 25 °C | [4][5] |

| Odor | Faint, ethereal | [1] |

| Appearance | Colorless, volatile liquid | [1] |

| Flammability | Non-flammable at ambient temperatures | [6] |

Toxicological Data

HCFC-123 exhibits low acute toxicity but presents significant risks with repeated or high-level exposure.[7] The primary target organs are the central nervous system, the heart, and the liver.[4][7]

| Toxicological Endpoint | Value | Species | Reference |

| 4-hour Inhalation LC₅₀ | 32,000 ppm | Rat | [7] |

| Oral LD₅₀ | >9,000 mg/kg | Rat | [1] |

| Dermal LD₅₀ | >2,000 mg/kg | Rabbit | [1] |

| Cardiac Sensitization EC₅₀ | 19,000 ppm (5-min exposure) | Dog | [8] |

| Lowest Observed Adverse Effect Level (LOAEL) - Liver Effects | 30 ppm | Rat | [4][7] |

| No Observed Adverse Effect Level (NOAEL) - Endocrine Effects | 100 ppm | Rat | [7] |

| No Observed Adverse Effect Level (NOAEL) - CNS Effects | 300 ppm | Rat | [7] |

Occupational Exposure Limits

Various organizations have established occupational exposure limits (OELs) for HCFC-123 to protect laboratory personnel. It is crucial to adhere to the most stringent applicable limit.

| Organization | Exposure Limit (8-hour TWA) | Reference |

| American Industrial Hygiene Association (AIHA) - WEEL | 50 ppm | [9] |

| DuPont Acceptable Exposure Limit (AEL) | 50 ppm | [8] |

| Japan Society for Occupational Health (JSOH) | 10 ppm | [9] |

| Honeywell | 10 ppm | [9] |

Health Hazards and Potential Signaling Pathways

Exposure to HCFC-123 can lead to a range of health effects, from acute symptoms to chronic conditions.

Acute Effects

-

Central Nervous System Depression: Inhalation of high concentrations can cause dizziness, headache, confusion, lack of coordination, and loss of consciousness.[2][9]

-

Cardiac Sensitization: At high concentrations, HCFC-123 can sensitize the myocardium to epinephrine (B1671497), potentially leading to cardiac arrhythmias.[2]

-

Eye Irritation: Direct contact with the liquid can cause mild to moderate eye irritation.[1][7]

-

Skin Irritation: Prolonged or repeated skin contact can cause irritation due to a defatting action.[6]

Chronic Effects

-

Hepatotoxicity: Repeated exposure to HCFC-123 has been linked to liver damage, including toxic hepatitis.[5][9][10] Cases of severe liver injury and even death have been reported in occupational settings with high exposure levels.[10][11]

The diagram below illustrates the potential health effects of HCFC-123 exposure.

Safe Handling and Control Measures in the Laboratory

A multi-faceted approach is necessary to ensure the safe handling of HCFC-123 in a research setting.

Engineering Controls

-

Ventilation: All work with HCFC-123 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Containment: Use closed systems whenever possible to minimize the release of vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling HCFC-123:

-

Eye Protection: Chemical splash goggles or a face shield.[1][12]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene, nitrile).[13]

-

Skin Protection: A lab coat or chemical-resistant apron.[12]

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below the OEL, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

The following workflow outlines the process for safely handling HCFC-123 in a laboratory.

Experimental Protocols

Air Monitoring for HCFC-123 Exposure Assessment

Objective: To determine the time-weighted average (TWA) concentration of HCFC-123 in the laboratory air.

Methodology (based on NIOSH recommendations): [6]

-

Sampling Media: A solid sorbent tube containing two sections of activated coconut-shell charcoal (400 mg in the front and 200 mg in the back).[6]

-

Sampling Pump: A calibrated personal sampling pump capable of a flow rate of 0.05 L/min.

-

Procedure:

-

Attach the charcoal tube to the sampling pump. The back section of the tube should be closest to the pump.

-

Place the sampling apparatus in the breathing zone of the researcher.

-

Sample for a known period, not exceeding a total volume of 12 liters.

-

After sampling, cap the ends of the charcoal tube and label it with the sample details.

-

-

Analysis:

-

Quality Control:

Experimental Protocol for Cardiac Sensitization Assessment in a Canine Model

Objective: To determine the concentration of HCFC-123 that can induce cardiac arrhythmias in the presence of an epinephrine challenge.

-

Animal Model: Unanesthetized beagle dogs are commonly used as they are a good cardiovascular model for humans.[2]

-

Procedure:

-

The dog is placed in a restraint and fitted with a breathing mask.

-

An initial intravenous (IV) injection of epinephrine (typically 8 µg/kg) is administered while the dog breathes air to establish a baseline cardiac response.[9]

-

The cardiac response is continuously monitored using an electrocardiogram (ECG).

-

The dog is then exposed to a specific concentration of HCFC-123 vapor through the breathing mask for a 5-minute period.

-

Following the 5-minute exposure, a second IV challenge of epinephrine is administered.

-

Exposure to HCFC-123 continues for an additional 5 minutes while the ECG is monitored.

-

-

Endpoint: The criterion for a positive cardiac sensitization response is the appearance of a burst of multifocal ventricular ectopic activity or ventricular fibrillation following the epinephrine challenge.[2]

-

Dose-Response: The procedure is repeated with varying concentrations of HCFC-123 to determine the threshold for cardiac sensitization.

Emergency Procedures

Prompt and appropriate action is critical in the event of an HCFC-123 related emergency.

Spills

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

-

Major Spill:

-

Evacuate the entire laboratory immediately.

-

Activate the emergency alarm.

-

Contact the institution's emergency response team.

-

Do not re-enter the area until it has been cleared by safety professionals.

-

Personnel Exposure

-

Inhalation:

-

Skin Contact:

-

Remove contaminated clothing.

-

Wash the affected area with soap and plenty of water for at least 15 minutes.[14]

-

-

Eye Contact:

The following diagram outlines the logical steps for an emergency response to an HCFC-123 incident.

Conclusion

While HCFC-123 is a valuable compound in certain applications, its potential health hazards demand a high level of respect and caution in the laboratory. By understanding its properties, adhering to strict handling protocols, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can significantly minimize the risks associated with its use. A proactive and informed approach to safety is paramount for the well-being of all laboratory personnel.